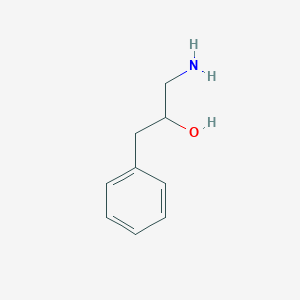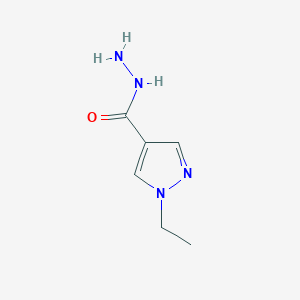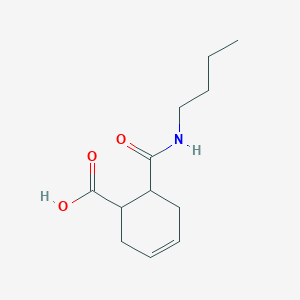
1-Amino-3-phenylpropan-2-ol
Descripción general
Descripción
“1-Amino-3-phenylpropan-2-ol” is a compound with the molecular formula C9H13NO . It is also known by other names such as “2-amino-3-phenylpropan-1-ol”, “DL-Phenylalaninol”, and "Benzenepropanol, beta-amino-" . The compound has a molecular weight of 151.21 g/mol .
Synthesis Analysis
The synthesis of “1-Amino-3-phenylpropan-2-ol” can be achieved through transaminase-mediated methods . This process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis
The molecular structure of “1-Amino-3-phenylpropan-2-ol” can be represented by the InChI code:InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 . The compound also has a Canonical SMILES representation: C1=CC=C(C=C1)CC(CO)N . Chemical Reactions Analysis
“1-Amino-3-phenylpropan-2-ol” can react with substituted salicylaldehydes to form tridentate chiral Schiff base ligands . These ligands can form H-bonded chiral supramolecular metal-organic architectures . It can also be used in the synthesis of an unnatural tripeptide, which can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Amino-3-phenylpropan-2-ol” include a molecular weight of 151.21 g/mol and a molecular formula of C9H13NO . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
- 1-Amino-3-phenylpropan-2-ol reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands. These ligands play a crucial role in creating H-bonded chiral supramolecular metal-organic architectures .
- Researchers have synthesized an unnatural tripeptide using 1-Amino-3-phenylpropan-2-ol . This tripeptide enhances the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus (MRSA) .
- 1-Amino-3-phenylpropan-2-ol serves as a starting reagent in the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes .
- Immobilized whole-cell biocatalysts with ®-transaminase activity can produce ®-enantiomers of disubstituted 1-phenylpropan-2-amines using 1-Amino-3-phenylpropan-2-ol as a precursor .
- Researchers have explored the synthesis of novel compounds derived from 1-Amino-3-phenylpropan-2-ol . These compounds exhibit interesting kinetic and lifetime properties, making them relevant for biological studies .
Chiral Ligand Synthesis
Antimicrobial Enhancement
Hydrogenation Catalyst
Enantioselective Synthesis
Biological Studies
Pharmaceutical Impurities
Mecanismo De Acción
Target of Action
The primary target of 1-Amino-3-phenylpropan-2-ol, also known as Phenylpropanolamine (PPA), is the adrenergic receptor . Adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine and epinephrine produced by the body, but also many medications .
Mode of Action
PPA acts as an indirect sympathomimetic which induces norepinephrine release, thereby activating adrenergic receptors . It was originally thought to act as a direct agonist of adrenergic receptors, but PPA shows only weak or negligible affinity for these receptors .
Biochemical Pathways
PPA affects the norepinephrine pathway . Norepinephrine is a neurotransmitter that plays an essential role in attention and focus. It is produced in the body from the amino acid tyrosine. By inducing the release of norepinephrine, PPA can increase the concentration of this neurotransmitter, leading to increased activation of adrenergic receptors .
Pharmacokinetics
PPA is metabolized in the liver by the enzyme CYP2D6 . The elimination half-life of PPA is between 2.1 to 3.4 hours This means that it takes about 21 to 34 hours for half of the drug to be eliminated from the body
Result of Action
The activation of adrenergic receptors by PPA leads to various physiological effects. It has been used as a decongestant and appetite suppressant . It is currently withdrawn from the market in canada and the united states due to the risk for hemorrhagic strokes .
Safety and Hazards
Direcciones Futuras
The future directions of “1-Amino-3-phenylpropan-2-ol” could involve further exploration of its synthesis methods and potential applications. For instance, its ability to form H-bonded chiral supramolecular metal-organic architectures suggests potential applications in the field of materials science . Additionally, its role in enhancing the antimicrobial activity of methicillin suggests potential applications in the development of new antimicrobial agents .
Propiedades
IUPAC Name |
1-amino-3-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIXMZQZEAAIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396016 | |
| Record name | 1-amino-3-phenyl-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50411-26-2 | |
| Record name | 1-amino-3-phenyl-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-3-phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)











